Indapamide

Descripción

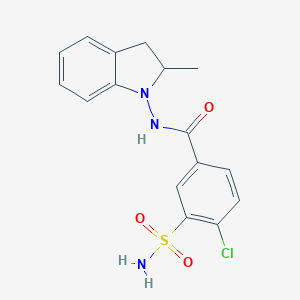

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDAHWYSQHTHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044633 | |

| Record name | Indapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L | |

| Record name | SID855885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26807-65-8 | |

| Record name | Indapamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indapamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026807658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indapamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indapamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F089I0511L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-162, 161 °C | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Indapamide: A Comprehensive Physicochemical Profile for Research Applications

This technical guide provides an in-depth overview of the core physicochemical properties of Indapamide, tailored for researchers, scientists, and professionals in drug development. This compound is a thiazide-like diuretic and antihypertensive agent, distinguished by its chemical structure which includes both a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline moiety.[1] This unique structure contributes to its pharmacological profile and physicochemical characteristics.

Chemical Identity and Core Properties

This compound is chemically identified as 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide.[2] It is a white to off-white crystalline powder.[1][3] The presence of a methylindoline group is largely responsible for the molecule's lipid solubility.[2]

| Identifier | Value | Reference |

| IUPAC Name | 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | [2] |

| CAS Number | 26807-65-8 | [4] |

| Molecular Formula | C₁₆H₁₆ClN₃O₃S | [2][4] |

| Molecular Weight | 365.83 g/mol | [4][5] |

| Synonyms | Lozol, Fludex, Natrilix, Veroxil, Indamol, Noranat, Tertensif | [2][4] |

Physicochemical Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound, crucial for formulation development, analytical method design, and pharmacokinetic studies.

Table 1: Thermal and Dissociation Properties

| Property | Value | Reference |

| Melting Point | 160-162 °C | [2][5][6] |

| Boiling Point | Not available / Decomposes | [6] |

| pKa | 8.8 | [1][2][4] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Solvent/Medium | Reference |

| LogP (Octanol/Water) | 2.2 | - | [2] |

| Water Solubility | 34.2 mg/L (Practically insoluble) | Water | [2][3][7] |

| Solubility | Soluble | Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Acetic Acid | [3][4][8] |

| Solubility | Very slightly soluble | Chloroform, Ether | [3][4][8] |

Table 3: Crystalline and Solid-State Properties

| Property | Description | Reference |

| Appearance | White to yellow-white crystalline powder | [1][6] |

| Polymorphism | Exists in polymorphic and pseudopolymorphic (solvate) forms | [9][10] |

| Hydration | Can exist as a non-stoichiometric hydrate, containing up to 3% water | [11][12] |

| Crystal System | Tetragonal | [1] |

Key Signaling Pathway and Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily by acting on the kidneys. Its mechanism involves the inhibition of the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols applicable to this compound.

The shake-flask method is the gold standard for determining equilibrium solubility.[13][14]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at a controlled temperature (e.g., 37 ± 1 °C).[15]

Materials:

-

This compound powder

-

Aqueous buffers (pH 1.2, 4.5, 6.8 as per regulatory guidance)[15]

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or agitator

-

Centrifuge

-

Validated analytical system (e.g., HPLC-UV) for concentration measurement

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials, ensuring a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Add a known volume of each aqueous buffer to the respective vials. A minimum of three replicates per pH condition is recommended.[15]

-

Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) until equilibrium is established. The time to reach equilibrium should be determined in preliminary studies by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours).[15]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For turbid samples, centrifugation is required to separate the solid from the liquid phase.

-

Filtration & Dilution: Filter the supernatant through a syringe filter to remove any remaining undissolved particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

Potentiometric titration is a highly accurate method for pKa determination of ionizable compounds.[16]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Co-solvent (e.g., methanol or ethanol, as this compound is poorly water-soluble)

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Calibrated pH meter with an electrode suitable for aqueous-organic mixtures

-

Magnetic stirrer and stir bar

-

Temperature-controlled titration vessel

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of the chosen co-solvent/water mixture. The use of a co-solvent is necessary to achieve sufficient solubility for titration.[16]

-

Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and begin gentle stirring. Purge with nitrogen to displace dissolved CO₂.

-

Titration: Since this compound is a weak acid (pKa ~8.8), titrate the solution with the standardized 0.1 M NaOH solution.[1] Add the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. For co-solvent methods, multiple titrations at different co-solvent percentages are performed, and the aqueous pKa is determined by extrapolating the results to 0% organic solvent.

This protocol determines the partition coefficient between n-octanol and water.

Objective: To measure the LogP value of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge

-

Validated analytical method (HPLC-UV)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol phase.

-

Partitioning: Add a known volume of the this compound stock solution to a separatory funnel or vial containing a known volume of the buffer.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a validated analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[17]

Structural Relationships to Physicochemical Properties

The chemical structure of this compound directly influences its key properties, making it an effective diuretic with favorable pharmacokinetics.

References

- 1. drugs.com [drugs.com]

- 2. This compound | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. This compound [drugfuture.com]

- 5. This compound CAS#: 26807-65-8 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 26807-65-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 17. acdlabs.com [acdlabs.com]

The Genesis of a Thiazide-Like Diuretic: Early Synthesis and Discovery of Indapamide

A Technical Guide for Drug Development Professionals

Abstract

Indapamide, a cornerstone in the management of hypertension and edema, stands out as a thiazide-like diuretic with a unique indolyl moiety. Its discovery and the subsequent development of its synthesis routes represent a significant chapter in medicinal chemistry. This technical guide provides an in-depth exploration of the early synthesis pathways of this compound, offering detailed experimental protocols for the key transformations. Quantitative data from various reported methods are summarized for comparative analysis. Furthermore, the core synthetic strategies are visually elucidated through detailed diagrams, providing a clear roadmap for researchers, scientists, and drug development professionals.

Introduction: The Emergence of this compound

This compound was first synthesized in the late 1960s and patented in 1968, with its approval for medical use following in 1977.[1] Developed as a derivative of the diuretic family of 4-chloro-3-sulfamoyl benzamide, its pharmacological distinction lies in the presence of a 2-methylindoline group.[2] This structural feature contributes to its high lipid solubility and a pharmacological profile that includes both diuretic and direct vascular effects.[3] The early synthetic work laid the foundation for the commercial production of this widely used antihypertensive agent. This document details the seminal synthetic routes that led to the successful creation of this compound.

Core Synthetic Strategies

The fundamental approach to synthesizing this compound involves the formation of an amide bond between two key precursors: a derivative of 4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline. The early routes primarily varied in the method of activating the carboxylic acid and the synthesis of the crucial 1-amino-2-methylindoline intermediate.

A prevalent early pathway involves the reaction of 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2-methylindoline. This direct acylation is a robust and efficient method for forming the central amide linkage of the this compound molecule.

Caption: Acylation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride.

An alternative approach avoids the isolation of the often moisture-sensitive acid chloride. In this method, 4-chloro-3-sulfamoylbenzoic acid is coupled directly with 1-amino-2-methylindoline hydrochloride using a dehydrating condensation agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[4][5]

Caption: Direct condensation of key intermediates to form this compound.

Synthesis of Key Intermediates

The successful synthesis of this compound is critically dependent on the efficient preparation of its two primary building blocks.

Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid and its Acyl Chloride

The synthesis of 4-chloro-3-sulfamoylbenzoic acid begins with the chlorosulfonation of p-chlorobenzoic acid, followed by amination of the resulting sulfonyl chloride.[6] The subsequent conversion to 4-chloro-3-sulfamoylbenzoyl chloride is typically achieved by reaction with thionyl chloride.[7]

Caption: Synthesis of 4-chloro-3-sulfamoylbenzoyl chloride.

Synthesis of 1-Amino-2-methylindoline

The synthesis of 1-amino-2-methylindoline is a critical step, with early methods focusing on two primary pathways starting from 2-methylindoline.

One of the earliest methods involves the nitrosation of 2-methylindoline to form 1-nitroso-2-methylindoline, which is then reduced to the desired 1-amino-2-methylindoline. This method, however, raises concerns due to the potential toxicity of nitrosamine intermediates.

Caption: Synthesis via nitrosation and subsequent reduction.

A more direct and industrially favored route involves the reaction of 2-methylindoline with hydroxylamine-O-sulfonic acid.[7] This method avoids the use of nitroso compounds and generally proceeds with good yields.

Caption: Direct amination using hydroxylamine-O-sulfonic acid.

Experimental Protocols

The following are representative experimental protocols derived from the early literature for the synthesis of this compound and its key intermediates.

Preparation of 4-Chloro-3-sulfamoylbenzoyl Chloride

Step 1: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid To a reactor is added p-chlorobenzoic acid followed by chlorosulfonic acid. The mixture is heated, and after completion of the reaction, it is quenched by pouring onto a mixture of ice and water. The precipitated 4-chloro-3-(chlorosulfonyl)benzoic acid is filtered and washed. The intermediate is then reacted with concentrated aqueous ammonia. After the reaction, the solution is acidified with HCl to a pH of 2 to precipitate the product, which is then filtered, washed, and dried to yield 4-chloro-3-sulfamoylbenzoic acid.[6]

Step 2: Synthesis of 4-Chloro-3-sulfamoylbenzoyl Chloride 4-chloro-3-sulfamoylbenzoic acid is refluxed with an excess of thionyl chloride for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. Toluene is added to the residue, and the mixture is stirred, filtered, and dried to afford 4-chloro-3-sulfamoylbenzoyl chloride as a white solid.[6][7]

Preparation of 1-Amino-2-methylindoline Hydrochloride

2-methylindoline and triethylamine are dissolved in methylene chloride. A suspension of hydroxylamine-O-sulfonic acid in methylene chloride is then added over a period of one hour at 24°C. The reaction is allowed to proceed for 24 hours. The reaction mixture is then quenched with a mixture of water and concentrated ammonia. The organic phase is separated, and the aqueous phase is extracted with methylene chloride. The combined organic phases are washed with water and concentrated in vacuo to yield 1-amino-2,3-dihydro-2-methyl-1H-indole. The free base is then dissolved in toluene, and concentrated hydrochloric acid is added dropwise with cooling to precipitate the hydrochloride salt. The product is filtered, washed with toluene, and dried.

Synthesis of this compound (Acyl Chloride Route)

1-Amino-2-methylindoline hydrochloride is suspended in tetrahydrofuran in a reactor purged with nitrogen. Triethylamine is added, and the mixture is stirred. A solution of 4-chloro-3-sulfamoylbenzoyl chloride in tetrahydrofuran is then added dropwise over approximately 1 hour and 45 minutes. The reaction mixture is stirred for an additional 3 hours. The reaction is then filtered, and the filtrate is concentrated. The resulting residue is recrystallized from isopropanol to yield this compound.

Synthesis of this compound (Condensation Route)

N-amino-2-methylindoline hydrochloride is dissolved in an aprotic solvent such as methylene chloride, and triethylamine is added dropwise with stirring. The mixture is cooled, and 4-chloro-3-sulfamoylbenzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) are added. The reaction is maintained at a low temperature for several hours. After the reaction is complete, the insoluble dicyclohexylurea is filtered off. The filtrate is concentrated, and the crude product is recrystallized from an isopropanol-water mixture to give this compound.[4][5]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the early synthesis of this compound.

| Reaction Step | Reactants | Product | Reported Yield (%) | Reference |

| Acylation of 4-chloro-3-sulfamoylbenzoic acid | 4-chloro-3-sulfamoylbenzoic acid, Thionyl chloride | 4-chloro-3-sulfamoylbenzoyl chloride | 97.4 | [7] |

| Amination of 2,3-dihydro-2-methyl-1H-indole | 2,3-dihydro-2-methyl-1H-indole, Hydroxylamine-O-sulfonic acid | 1-amino-2,3-dihydro-2-methyl-1H-indole HCl | 81.7 | [7] |

| Condensation of 1-amino-2,3-dihydro-2-methyl-1H-indole HCl with acyl chloride | 1-amino-2,3-dihydro-2-methyl-1H-indole HCl, 4-chloro-3-sulfamoylbenzoyl chloride | This compound | 77.4 - 93.0 | [7] |

| Direct condensation with coupling agent (DCC) | 4-chloro-3-sulfamoylbenzoic acid, N-amino-2-methylindoline HCl, DCC | This compound | 83.4 | [4] |

| Direct condensation with coupling agent (DIC) | 4-chloro-3-sulfamoylbenzoic acid, N-amino-2-methylindoline HCl, DIC | This compound | 89.9 | [5] |

Conclusion

The early synthesis routes of this compound highlight fundamental organic chemistry principles applied to the creation of a novel therapeutic agent. The development of a reliable pathway for the construction of the key 1-amino-2-methylindoline intermediate was a significant hurdle that was overcome through innovative synthetic design, moving from less desirable nitrosation-reduction sequences to more direct amination methods. The choice between the acyl chloride and direct condensation routes for the final amide bond formation offers flexibility in process development, with both methods demonstrating high efficiency. This guide provides a comprehensive overview of these foundational synthetic strategies, offering valuable insights for chemists and researchers in the field of pharmaceutical development. The logical and efficient nature of these early routes has paved the way for the large-scale, cost-effective production of this important antihypertensive drug.

References

- 1. researchgate.net [researchgate.net]

- 2. CN100422146C - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. CN1927833A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. CN103467355A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of Indapamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of indapamide, a diuretic and antihypertensive agent. The document delves into its structural features, conformational possibilities, and the experimental and computational methodologies used for its characterization.

Molecular Structure of this compound

This compound is a sulfonamide derivative with a rigid bicyclic indole moiety and a flexible chlorobenzamide group. Its structural characteristics are fundamental to its pharmacological activity.

Chemical Identity:

| Parameter | Value |

| IUPAC Name | 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide[1] |

| Chemical Formula | C₁₆H₁₆ClN₃O₃S[2][3] |

| Molecular Weight | 365.83 g/mol [2][4] |

| CAS Number | 26807-65-8[3] |

This compound often crystallizes as a hemihydrate or a non-stoichiometric hydrate, where water molecules are incorporated into the crystal lattice.[5][6] This hydration state can influence its physicochemical properties.

The molecular structure of this compound, consisting of a chlorosulfamoylbenzamide group attached to a methylindoline ring, is responsible for its diuretic and antihypertensive effects.

Caption: Key structural moieties of the this compound molecule.

Conformational Analysis

The three-dimensional conformation of this compound is crucial for its interaction with its biological targets. Due to the presence of several rotatable bonds, this compound can adopt various conformations. However, its structure is relatively rigid, limiting the number of low-energy conformers.

Crystallographic Conformation

X-ray crystallography has been instrumental in determining the solid-state conformation of this compound. Multiple crystal structures have been deposited in the Cambridge Structural Database (CSD), with some discrepancies resolved using solid-state NMR.[5][6] The crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry in the crystalline state.

Table 1: Selected Bond Lengths from Single Crystal X-ray Diffraction

| Bond | Length (Å) |

| Cl1 - C4 | 1.745 |

| S1 - O1 | 1.432 |

| S1 - O2 | 1.435 |

| S1 - N3 | 1.613 |

| S1 - C5 | 1.768 |

| C7 - O3 | 1.231 |

| C7 - N2 | 1.354 |

| N2 - N1 | 1.407 |

| N1 - C9 | 1.443 |

| N1 - C16 | 1.393 |

| C10 - C9 | 1.523 |

| C10 - C11 | 1.511 |

| C10 - C17 | 1.528 |

(Data extracted and calculated from the CIF file provided by Evans et al., 2022)

Table 2: Selected Bond Angles from Single Crystal X-ray Diffraction

| Atoms | Angle (°) |

| O1 - S1 - O2 | 119.5 |

| O1 - S1 - N3 | 107.9 |

| O2 - S1 - N3 | 107.0 |

| O1 - S1 - C5 | 108.5 |

| O2 - S1 - C5 | 107.3 |

| N3 - S1 - C5 | 106.3 |

| O3 - C7 - N2 | 122.9 |

| C7 - N2 - N1 | 119.8 |

| N2 - N1 - C9 | 115.8 |

| N2 - N1 - C16 | 120.3 |

| C9 - N1 - C16 | 123.8 |

(Data extracted and calculated from the CIF file provided by Evans et al., 2022)

Table 3: Selected Torsion Angles from Single Crystal X-ray Diffraction

| Atoms | Angle (°) |

| C6 - C5 - S1 - N3 | -5.3 |

| C7 - N2 - N1 - C9 | -173.3 |

| C7 - N2 - N1 - C16 | 11.0 |

| N2 - N1 - C9 - C10 | 101.9 |

| N1 - C9 - C10 - C11 | -132.8 |

| N1 - C9 - C10 - C17 | 108.1 |

(Data extracted and calculated from the CIF file provided by Evans et al., 2022)

Computational Conformational Analysis

Density Functional Theory (DFT) calculations have been employed to explore the conformational landscape of this compound in different environments. These studies help in identifying low-energy conformers and understanding the factors that govern their stability.

Table 4: Calculated Geometric Parameters of the Lowest Energy Conformer of this compound in the Gas Phase (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C=O | 1.223 |

| C-N (amide) | 1.381 | |

| S-N (sulfonamide) | 1.675 | |

| S=O | 1.456 | |

| Bond Angle (˚) | O=C-N | 122.5 |

| C-N-N | 120.1 | |

| O=S=O | 120.3 | |

| Torsion Angle (˚) | C6-C5-S1-N3 | -178.9 |

| C7-N2-N1-C9 | 179.5 |

(Data from the supplementary information of Bolukbasi et al., 2019)

The differences observed between the crystallographic and computationally derived geometric parameters can be attributed to intermolecular interactions and packing forces present in the solid state, which are absent in the gas-phase calculations.

Experimental Protocols

X-ray Powder Diffraction (XRPD)

Objective: To obtain the diffraction pattern of a polycrystalline sample of this compound for phase identification and structural analysis.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is lightly ground to ensure a random orientation of the crystallites. The powdered sample is then spread as a thin layer onto a "zero background" sample holder, typically made of single-crystal silicon.

-

Instrument Setup:

-

Diffractometer: A high-resolution powder diffractometer operating in Bragg-Brentano geometry.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Detector: A position-sensitive detector.

-

-

Data Collection:

-

2θ Range: 4° to 40°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/min.

-

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and intensities. This data can be used for phase identification by comparison to databases or for crystal structure determination and refinement using appropriate software.

Caption: Workflow for X-ray Powder Diffraction analysis of this compound.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To investigate the local chemical environments of the carbon atoms in solid this compound, providing insights into its polymorphic forms and resolving crystallographic ambiguities.

Methodology:

-

Sample Preparation: The crystalline this compound sample is packed into a 4 mm zirconia rotor.

-

Instrument Setup:

-

Spectrometer: A solid-state NMR spectrometer operating at a ¹³C frequency of, for example, 125 MHz.

-

Probe: A 4 mm magic-angle spinning (MAS) probe.

-

-

Data Collection:

-

Technique: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS).

-

MAS Rate: 10-15 kHz.

-

Contact Time: 1-2 ms.

-

Recycle Delay: 5-10 s.

-

Proton Decoupling: High-power two-pulse phase modulation (TPPM) decoupling during acquisition.

-

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the resolved carbon signals are then assigned to the different carbon atoms in the this compound molecule.

Caption: Workflow for solid-state NMR analysis of this compound.

Computational (DFT) Analysis

Objective: To model the conformational space of this compound and calculate its geometric and energetic properties.

Methodology:

-

Software: Gaussian 09W or a similar quantum chemistry software package.

-

Initial Structure: The initial molecular geometry of this compound can be built using a molecular editor or extracted from crystallographic data.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) or a similar-level basis set that includes diffuse and polarization functions.

-

Calculation Type:

-

Geometry Optimization: To find the minimum energy conformation(s).

-

Frequency Analysis: To confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties.

-

Potential Energy Surface Scan: To explore the energy landscape as a function of specific torsion angles.

-

-

Solvation Model (Optional): A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent.

-

Analysis: The output files are analyzed to extract optimized geometries (bond lengths, angles, torsion angles), energies, and other calculated properties.

Caption: Logical workflow for DFT-based conformational analysis of this compound.

Conclusion

The molecular structure and conformational preferences of this compound are well-characterized through a combination of experimental techniques and computational modeling. The rigid indoline core and the flexible chlorosulfamoylbenzamide side chain define its conformational landscape. Understanding these structural details at an atomic level is paramount for elucidating its mechanism of action, designing novel analogs, and ensuring the quality and stability of its pharmaceutical formulations. This guide provides a foundational understanding and detailed methodologies for researchers and professionals engaged in the study and development of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Resolving alternative structure determinations of this compound using 13C solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of this compound determined from powered diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Indapamide: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive overview of the spectroscopic characterization of Indapamide using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate a deeper understanding of the structural elucidation of this important diuretic drug.

Introduction to this compound

This compound is a thiazide-like diuretic used in the treatment of hypertension.[1] Its chemical structure, 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, contains several key functional groups that give rise to characteristic spectroscopic signals.[1] Accurate spectroscopic analysis is crucial for identity confirmation, purity assessment, and stability studies in pharmaceutical development and quality control.

Spectroscopic Analysis Workflow

The structural characterization of a pharmaceutical compound like this compound typically follows a systematic workflow involving multiple spectroscopic techniques. Each technique provides complementary information, leading to an unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectral Data

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound shows signals corresponding to the aromatic, indoline, and methyl protons.

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | NH (amide) |

| ~8.2 | Doublet | 1H | Aromatic CH |

| ~7.8 | Doublet of doublets | 1H | Aromatic CH |

| ~7.6 | Doublet | 1H | Aromatic CH |

| ~7.2-7.4 | Multiplet | 4H | Aromatic CH (indoline) |

| ~4.5 | Multiplet | 1H | CH (indoline) |

| ~3.3 | Doublet of doublets | 1H | CH₂ (indoline) |

| ~2.9 | Doublet of doublets | 1H | CH₂ (indoline) |

| ~1.4 | Doublet | 3H | CH₃ |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental (Solid-State, ppm)[2] | Predicted (Solution, DMSO-d₆, ppm)[2] | Assignment |

| C=O | 168.89 | 166.5 | Carbonyl |

| Aromatic C-N | - | 148.2 | Aromatic C-N |

| C-S | - | 142.1 | Aromatic C-S |

| C-Cl | - | 137.9 | Aromatic C-Cl |

| Aromatic C-C | - | 132.7, 131.5 | Aromatic C-C |

| Aromatic CH | - | 128.5, 127.3, 122.0, 119.8, 115.4, 110.2 | Aromatic CH |

| C2 (indoline) | - | 59.8 | CH |

| C3 (indoline) | - | 34.2 | CH₂ |

| CH₃ | 16.02 - 17.64 | 18.5 | Methyl |

Note: Solid-state NMR chemical shifts can differ from solution-state shifts due to packing effects in the crystal lattice.[2]

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation: Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[3] Ensure the sample is fully dissolved.

-

Sample Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR magnet.[2] The instrument's software is then used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[2]

-

Data Acquisition: Set the parameters for the desired experiment (e.g., standard 1D proton or carbon). This includes setting the pulse width, spectral width, acquisition time, and relaxation delay.[2] For ¹³C NMR, proton decoupling is typically used.[2]

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.[2] The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its amide, sulfonamide, and aromatic moieties.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 and 3207 | Sharp | N-H stretching (sulfonamide and amide)[5][6] |

| 1649 | Strong | C=O stretching (amide I)[5][6] |

| 1597 | Medium | Aromatic C=C stretching[5][6] |

| 1538 | Medium | N-H bending (amide II)[5] |

| 1380 and 1166 | Strong | SO₂ stretching (sulfonamide)[5][6] |

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and simple technique for obtaining IR spectra of solid samples.

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[7]

-

Sample Application: Place a small amount of powdered this compound sample directly onto the ATR crystal.[7]

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[7]

-

Sample Scan: Acquire the IR spectrum of the sample. The scan settings typically involve a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7]

-

Cleaning: After analysis, remove the sample and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry Data

For this compound (Molecular Weight: 365.8 g/mol ), mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identification and quantification.[1]

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Assignment | Technique |

| ESI (-) | 364.05 | [M-H]⁻ (Deprotonated molecule)[5] | LC-MS |

| ESI (+) | 366.2 / 366.4 | [M+H]⁺ (Protonated molecule)[8][9] | LC-MS/MS |

| ESI (+) | 366.2 → 132.1 | MRM Transition for quantification[8] | LC-MS/MS |

| ESI (+) | 366.4 → 132.1 | MRM Transition for quantification[9] | LC-MS/MS |

ESI: Electrospray Ionization; MRM: Multiple Reaction Monitoring

Experimental Protocol for LC-MS

This protocol provides a general outline for the analysis of this compound using Liquid Chromatography-Mass Spectrometry.

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.[9] Create a series of calibration standards by diluting the stock solution. Prepare the sample for analysis, which may involve a simple dilution or an extraction from a more complex matrix (e.g., protein precipitation for plasma samples).[10]

-

Chromatographic Separation: Inject the prepared sample into an HPLC or UPLC system. The separation is typically performed on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[8]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer's ion source (typically ESI). The mass spectrometer is operated in either positive or negative ion mode to detect the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.[8] For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.[8]

-

Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify this compound. A calibration curve is generated from the standards to determine the concentration of the analyte in the unknown sample.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a complete spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the molecular structure and the connectivity of atoms. IR spectroscopy verifies the presence of key functional groups, while mass spectrometry confirms the molecular weight and can be used for highly sensitive quantification. These techniques are indispensable tools for the quality control and research of this compound in the pharmaceutical industry.

References

- 1. This compound | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Chemical stability and interactions in a new antihypertensive mixture containing this compound and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Determination of this compound in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]

- 9. Simultaneous determination of this compound, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacological Screening of Indapamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a non-thiazide sulfonamide diuretic, has long been a cornerstone in the management of hypertension. Its unique dual mechanism of action, involving both a diuretic effect and a direct vascular action, has spurred interest in the development of novel derivatives with potentially enhanced pharmacological profiles.[1][2][3] This technical guide provides a comprehensive overview of the initial pharmacological screening methodologies for this compound derivatives, focusing on the core assays for diuretic and antihypertensive activities, as well as in vitro assessments of its key molecular targets. Detailed experimental protocols are provided to facilitate the replication and adaptation of these screening methods. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound distinguishes itself from traditional thiazide diuretics through its chemical structure, which includes a methylindoline moiety conferring high lipid solubility.[1][4] This property is believed to contribute to its accumulation in vascular smooth muscle and its direct vascular effects, which may involve the modulation of calcium ion influx.[1][5][6] Furthermore, this compound and its derivatives are known to interact with carbonic anhydrase isozymes, an activity that may also play a role in their overall pharmacological effects.[2][7]

The initial pharmacological screening of new this compound derivatives is a critical step in identifying promising lead compounds. This process typically involves a battery of in vivo and in vitro assays designed to characterize their diuretic and antihypertensive potency, as well as their activity at the molecular level.

In Vivo Pharmacological Screening

Diuretic Activity Screening

The primary method for assessing the diuretic potential of this compound derivatives is the Lipschitz test, performed in rats.[8] This assay measures the volume of urine and the excretion of key electrolytes (Na+, K+, Cl-) following the administration of the test compound.

Experimental Protocol: Diuretic Activity in Rats (Lipschitz Test) [8]

-

Animals: Male Wistar rats weighing 150-200g are used. Animals are fasted for 18 hours prior to the experiment, with free access to water.

-

Grouping: Animals are divided into several groups (n=6 per group):

-

Control group (vehicle, e.g., 0.9% NaCl solution)

-

Standard group (e.g., this compound, dose-dependent)

-

Test groups (various doses of this compound derivatives)

-

-

Procedure:

-

Animals are orally administered the vehicle, standard drug, or test compound.

-

Immediately after administration, all animals receive a saline load (e.g., 25 mL/kg of 0.9% NaCl solution) orally.

-

Animals are placed in metabolic cages designed to separate urine and feces.

-

Urine is collected at predetermined intervals, typically over 5 and 24 hours.

-

-

Parameters Measured:

-

Total urine volume (mL)

-

Urinary concentrations of Na+, K+, and Cl- (mEq/L), determined by flame photometry or ion-selective electrodes.

-

-

Data Analysis: The diuretic activity is calculated as the ratio of the urine volume of the test group to that of the control group. The saluretic activity is assessed by comparing the electrolyte excretion between the groups.

Antihypertensive Activity Screening

The antihypertensive effects of this compound derivatives are typically evaluated in spontaneously hypertensive rats (SHR), a well-established genetic model of hypertension.

Experimental Protocol: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR) [1][9]

-

Animals: Adult male spontaneously hypertensive rats (SHR) are used.

-

Grouping: Animals are divided into control, standard (this compound), and test groups.

-

Procedure:

-

Baseline systolic blood pressure (SBP) and heart rate (HR) are measured using the tail-cuff method.

-

Animals are treated orally with the vehicle, standard drug, or test compound daily for a specified period (e.g., 1-2 weeks).

-

SBP and HR are monitored at regular intervals during the treatment period.

-

-

Data Analysis: The change in SBP from baseline is calculated for each group and compared. A significant reduction in SBP in the test group compared to the control group indicates antihypertensive activity.

In Vitro Pharmacological Screening

Carbonic Anhydrase Inhibition Assay

This compound is known to inhibit various isoforms of carbonic anhydrase (CA).[2][4] The inhibitory activity of its derivatives against specific CA isoforms (e.g., hCA I, II, IX, XII) is a key component of the initial screening process.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [10]

-

Enzyme and Substrate: Recombinant human carbonic anhydrase isoforms and a suitable substrate (e.g., 4-nitrophenyl acetate) are used.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A solution of the CA enzyme is pre-incubated with various concentrations of the this compound derivative (or a standard inhibitor like acetazolamide) for a set period.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the increase in absorbance of the product (e.g., 4-nitrophenolate) over time.

-

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Calcium Channel Blocking Activity Assay

The direct vascular effect of this compound is thought to be mediated, in part, by its ability to block calcium channels.[6] This activity can be assessed in vitro using isolated smooth muscle preparations.

Experimental Protocol: In Vitro Calcium Channel Blocking Activity [6][11]

-

Tissue Preparation: Isolated rat aorta or portal vein preparations are used. The tissues are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Procedure:

-

The tissue is allowed to equilibrate under a resting tension.

-

Contractions are induced by adding a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.

-

Once a stable contraction is achieved, cumulative concentrations of the this compound derivative are added to the organ bath.

-

-

Data Analysis: The relaxant effect of the derivative is measured as a percentage reversal of the KCl-induced contraction. The concentration of the compound that causes 50% relaxation (IC50) is calculated.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate a structured presentation for comparative analysis.

Table 1: Diuretic and Saluretic Activity of this compound Derivatives in Rats (at 10 mg/kg, p.o.)

| Compound | Diuretic Activity (Urine Volume Ratio to Control) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) |

| This compound | 2.5 ± 0.3 | 120 ± 10 | 25 ± 3 |

| Derivative A | 2.8 ± 0.4 | 135 ± 12 | 28 ± 4 |

| Derivative B | 1.5 ± 0.2 | 80 ± 9 | 22 ± 2 |

| Derivative C | 3.1 ± 0.5 | 145 ± 15 | 26 ± 3 |

Table 2: Antihypertensive Activity of this compound Derivatives in SHR (at 5 mg/kg/day, p.o. for 14 days)

| Compound | Mean Reduction in SBP (mmHg) |

| This compound | 30 ± 4 |

| Derivative A | 35 ± 5 |

| Derivative B | 15 ± 3 |

| Derivative C | 38 ± 6 |

Table 3: In Vitro Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms (IC50, nM)

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| This compound | >10000 | 2520 | 48 | 6.3 |

| Derivative A | 8500 | 1800 | 35 | 5.1 |

| Derivative B | >10000 | 3500 | 65 | 8.9 |

| Derivative C | 7800 | 1500 | 30 | 4.5 |

Table 4: In Vitro Calcium Channel Blocking Activity of this compound Derivatives (IC50, µM)

| Compound | Relaxation of KCl-induced Contraction |

| This compound | 15 ± 2 |

| Derivative A | 12 ± 1.5 |

| Derivative B | 25 ± 3 |

| Derivative C | 10 ± 1 |

Signaling Pathways

The proposed mechanisms of action of this compound and its derivatives involve multiple signaling pathways.

Conclusion

The initial pharmacological screening of this compound derivatives requires a multi-faceted approach, combining in vivo assessments of diuretic and antihypertensive efficacy with in vitro characterization of their molecular targets. The protocols and data presentation formats outlined in this guide provide a standardized framework for the systematic evaluation of new chemical entities in this class. By employing these methodologies, researchers can effectively identify and advance promising new candidates for the treatment of hypertension and related cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonic anhydrase inhibitors. Interaction of this compound and related diuretics with 12 mammalian isozymes and X-ray crystallographic studies for the this compound-isozyme II adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, this compound, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]

- 9. Antihypertensive action of this compound. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Vascular Smooth Muscle Cell Mechanisms of Indapamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a thiazide-like diuretic, exerts its antihypertensive effects not only through its renal actions but also via a direct impact on vascular smooth muscle cells (VSMCs). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on the vasculature. It delves into the intricate signaling pathways, presents collated quantitative data from key experimental studies, and offers detailed protocols for the methodologies cited. This document is intended to be a valuable resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development, facilitating a deeper understanding of this compound's unique vascular properties and informing future research endeavors.

Core Mechanisms of Action

This compound's primary vascular effect is the induction of vasodilation, which contributes significantly to its blood pressure-lowering capabilities. This is achieved through a multi-faceted mechanism that primarily involves the modulation of ion channels, particularly calcium channels, and interaction with various signaling cascades within the vascular smooth muscle.

Inhibition of Calcium Influx

A cornerstone of this compound's vascular action is its ability to reduce the influx of extracellular calcium (Ca2+) into VSMCs. Elevated intracellular calcium is a critical trigger for the activation of contractile proteins, leading to vasoconstriction. This compound interferes with this process through the following mechanisms:

-

Blockade of Voltage-Gated Calcium Channels: this compound has been shown to inhibit L-type voltage-gated calcium channels in VSMCs.[1][2] This blockade is concentration-dependent and is more pronounced at higher concentrations.[1][2] By attenuating the influx of Ca2+ upon membrane depolarization, this compound directly counteracts a key pathway for vasoconstriction.

-

Inhibition of Agonist-Induced Calcium Influx: Beyond its effects on voltage-gated channels, this compound also curtails the increase in intracellular calcium triggered by various vasoconstrictor agonists, such as noradrenaline.[3] This suggests an interference with receptor-operated calcium channels or downstream signaling pathways that modulate calcium entry.

Modulation of Potassium Channels

This compound's influence extends to potassium (K+) channels, which play a crucial role in setting the membrane potential of VSMCs. By modulating K+ efflux, this compound can induce hyperpolarization, leading to the closure of voltage-gated Ca2+ channels and subsequent vasodilation. Some studies suggest that the reduction in outward K+ current by this compound is secondary to its inhibition of Ca2+ influx, indicating a complex interplay between these two ions.[4]

Stimulation of Prostaglandin Synthesis

This compound has been demonstrated to stimulate the synthesis of vasodilatory prostaglandins, particularly prostacyclin (PGI2), within the vascular wall.[5] PGI2 acts on prostanoid receptors on VSMCs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This cascade ultimately results in vasorelaxation. The antihypertensive effect of this compound can be antagonized by inhibitors of prostaglandin synthesis, such as indomethacin, highlighting the significance of this pathway.[5]

Endothelium-Dependent Effects

While this compound exerts direct effects on VSMCs, it also interacts with the vascular endothelium. It has been shown to facilitate the release of endothelium-derived relaxing factors (EDRFs), particularly when prostanoid production is impaired.[6] This suggests a potential role for this compound in enhancing endothelium-dependent vasodilation, a critical process for maintaining vascular health.

Antiproliferative Effects and Signaling

Beyond its immediate effects on vascular tone, this compound exhibits antiproliferative properties on VSMCs.[7] This is particularly relevant in the context of vascular remodeling associated with hypertension. The key signaling pathways implicated in this effect include:

-

Inhibition of the MAPK Pathway: this compound has been shown to decrease the phosphorylation of p44/p42 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cell growth and proliferation.[7]

-

Downregulation of c-fos Expression: As a downstream consequence of MAPK inhibition, this compound significantly reduces the expression of the proto-oncogene c-fos, which is crucial for cell cycle progression.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound on vascular smooth muscle cells.

Table 1: Inhibitory Concentrations (IC50) of this compound on VSMC Contraction

| Agonist/Condition | Artery Type | IC50 (M) | Reference |

| High K+ | Mesenteric Artery (rabbit) | 9.2 ± 3.0 x 10⁻⁶ | [3] |

| Noradrenaline | Mesenteric Artery (rabbit) | 5.5 ± 4.0 x 10⁻⁸ | [3] |

Table 2: Effect of this compound on Intracellular Calcium ([Ca2+]i) in VSMCs

| Condition | This compound Concentration (µM) | Effect on [Ca2+]i | Reference |

| Basal | 10 | No significant effect | [2] |

| Potassium-induced depolarization | 10 | Significantly blunted the increase | [2] |

| Osmotic cell swelling | 10 | Significantly blunted the increase | [2] |

| H₂O₂-induced oxidative stress | 10 | No significant modification | [2] |

Table 3: Effect of this compound on VSMC Proliferation

| Parameter | This compound Concentration (M) | Inhibition | Reference |

| Serum-induced DNA synthesis (BrdU incorporation) | 10⁻⁶ | 21.2% | [7] |

| 10⁻⁵ | 38.1% | [7] | |

| 5 x 10⁻⁵ | 68.2% | [7] | |

| 5 x 10⁻⁴ | 81.6% | [7] | |

| Serum-induced c-fos expression | 5 x 10⁻⁴ | 95-99% | [7] |

Table 4: Comparative Effects of this compound and Hydrochlorothiazide on Vascular Parameters

| Parameter | This compound | Hydrochlorothiazide | Reference |

| Inhibition of transmembrane calcium influx | More potent | Less potent | [1] |

| Reduction of pressor responses to noradrenaline | Significant reduction | No effect | [8] |

| Prevention of myocyte hypertrophy | More effective (-33%) | Less effective | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

-

Principle: Fura-2 AM is a membrane-permeable fluorescent dye that is cleaved by intracellular esterases to the Ca2+-sensitive form, Fura-2. The fluorescence emission of Fura-2 at 510 nm differs depending on whether it is excited at 340 nm (Ca2+-bound) or 380 nm (Ca2+-free). The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular Ca2+ concentration.[10][11]

-

Protocol:

-

Cell Culture: Culture vascular smooth muscle cells (e.g., A10 cell line) on glass coverslips in appropriate culture medium until they reach the desired confluency.

-

Dye Loading: Wash the cells with a balanced salt solution (BSS) containing (in mM): 135 NaCl, 5 KCl, 1.8 CaCl₂, 0.8 MgSO₄, 5.5 glucose, and 10 HEPES, pH 7.4. Incubate the cells with 2-5 µM Fura-2 AM in BSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with BSS to remove extracellular Fura-2 AM.

-

Measurement: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with BSS.

-

Stimulation: After establishing a stable baseline, perfuse the cells with BSS containing the desired concentration of this compound for a specified pre-incubation period. Subsequently, stimulate the cells with a vasoconstrictor agonist (e.g., 80 mM KCl or 10⁻⁶ M noradrenaline).

-

Data Acquisition: Record the fluorescence emission at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

-

Calibration and Analysis: At the end of each experiment, calibrate the Fura-2 signal by first adding a Ca2+ ionophore (e.g., 10 µM ionomycin) in the presence of high extracellular Ca2+ to obtain the maximum fluorescence ratio (Rmax), followed by the addition of a Ca2+ chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (Rmin). Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation.

-

Patch-Clamp Electrophysiology for Ion Channel Recording

-

Principle: The patch-clamp technique allows for the recording of ionic currents through individual ion channels or the whole-cell membrane of a single VSMC. This provides direct evidence of a drug's effect on ion channel function.[12][13][14]

-

Protocol:

-

Cell Preparation: Isolate single vascular smooth muscle cells from arterial tissue (e.g., rabbit mesenteric artery) by enzymatic digestion (e.g., with collagenase and elastase). Plate the isolated cells on glass coverslips.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution. The internal solution for recording Ca2+ currents typically contains (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, and 5 Mg-ATP, pH 7.2 with CsOH.

-

Recording: Place the coverslip with VSMCs in a recording chamber on an inverted microscope. Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit voltage-gated Ca2+ currents.

-

Drug Application: After recording baseline currents, perfuse the recording chamber with an external solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.

-

Data Analysis: Measure the peak amplitude of the inward Ca2+ currents before and after this compound application. Construct current-voltage (I-V) relationships to analyze the voltage-dependence of the channel block.

-

Vascular Reactivity Assay (Wire Myography)

-

Principle: This ex vivo technique measures the contractile and relaxant responses of isolated arterial rings to pharmacological agents, providing a functional assessment of a drug's effect on vascular tone.[15]

-

Protocol:

-

Tissue Preparation: Euthanize an animal (e.g., a rat or rabbit) and carefully dissect a segment of the desired artery (e.g., thoracic aorta or mesenteric artery) in cold, oxygenated Krebs-Henseleit solution. Clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.

-

Mounting: Mount the arterial rings on two stainless steel wires in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One wire is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). For studies involving the endothelium, assess its integrity by observing relaxation to acetylcholine (e.g., 10⁻⁶ M) after pre-contraction with an agonist like phenylephrine.

-

Experimental Protocol:

-

Inhibition of Contraction: Pre-incubate the arterial rings with various concentrations of this compound for a specified period (e.g., 30 minutes). Then, generate a cumulative concentration-response curve to a vasoconstrictor agonist (e.g., noradrenaline or phenylephrine).

-

Induction of Relaxation: Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor. Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its relaxant effect.

-

-

Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Express relaxation responses as a percentage of the pre-contraction. Calculate EC50 or IC50 values to quantify the potency of the drug.

-

Western Blotting for MAPK Phosphorylation

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess the activation of the MAPK pathway, antibodies specific to the phosphorylated (active) forms of kinases like p44/p42 MAPK (ERK1/2) are used.[16][17]

-

Protocol:

-

Cell Treatment and Lysis: Culture VSMCs to near confluence. Serum-starve the cells for 24 hours to reduce basal MAPK activity. Pre-treat the cells with this compound for a designated time, followed by stimulation with a growth factor (e.g., 10% fetal bovine serum or PDGF). Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p44/p42 MAPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody against total p44/p42 MAPK or a housekeeping protein like GAPDH.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

References

- 1. Compared effects of this compound, hydrochlorothiazide and chlorthalidone on electrical and mechanical activities in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on contractile responses and 45Ca2+ movements in various isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Role of prostaglandins in the mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on endothelium-dependent relaxations in isolated canine femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth inhibitory activity of this compound on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Comparative effects of this compound and hydrochlorothiazide on cardiac hypertrophy and vascular smooth-muscle phenotype in the stroke-prone, spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]